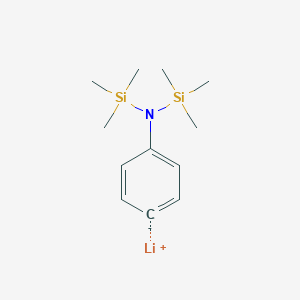

lithium;N,N-bis(trimethylsilyl)aniline

CAS No.: 34034-04-3

Cat. No.: VC19673274

Molecular Formula: C12H22LiNSi2

Molecular Weight: 243.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34034-04-3 |

|---|---|

| Molecular Formula | C12H22LiNSi2 |

| Molecular Weight | 243.4 g/mol |

| IUPAC Name | lithium;N,N-bis(trimethylsilyl)aniline |

| Standard InChI | InChI=1S/C12H22NSi2.Li/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;/h8-11H,1-6H3;/q-1;+1 |

| Standard InChI Key | BWWLIVPZNBRDQO-UHFFFAOYSA-N |

| Canonical SMILES | [Li+].C[Si](C)(C)N(C1=CC=[C-]C=C1)[Si](C)(C)C |

Introduction

Chemical Identity and Fundamental Properties

Molecular Architecture

Lithium;N,N-bis(trimethylsilyl)aniline features a lithium cation coordinated to a nitrogen atom that is bonded to two trimethylsilyl (TMS) groups and an aromatic aniline ring. The canonical SMILES representation ([Li+].CSi(C)N(C₁=CC=[C-]C=C₁)Si(C)C) highlights the anionic charge delocalization across the aromatic system. The bulky TMS groups induce substantial steric hindrance, which profoundly influences the compound's reactivity and stability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 34034-04-3 |

| Molecular Formula | C₁₂H₂₂LiNSi₂ |

| Molecular Weight | 243.4 g/mol |

| IUPAC Name | Lithium;N,N-bis(trimethylsilyl)aniline |

| InChI Key | BWWLIVPZNBRDQO-UHFFFAOYSA-N |

Synthesis and Manufacturing Protocols

Primary Synthetic Routes

The compound is typically synthesized via the reaction of N,N-bis(trimethylsilyl)amine with organolithium reagents (e.g., butyllithium) under inert conditions. A representative reaction pathway is:

Subsequent reaction with aryl halides yields lithium;N,N-bis(trimethylsilyl)aniline. Alternative methods include the use of trimethylsilyl azide for sterically demanding aniline derivatives, as demonstrated in terphenyl systems .

Optimization and Yield Considerations

-

Temperature: Reactions are conducted at −78°C to 0°C to mitigate side reactions.

-

Solvents: Nonpolar solvents like hexane or toluene are preferred to stabilize the lithium intermediate.

-

Purification: Sublimation or recrystallization from diethyl ether achieves >95% purity.

Table 2: Comparative Synthesis Conditions

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Organolithium route | N(SiMe₃)₂H + BuLi | 85–90 | 95 |

| Azide-mediated synthesis | Me₃SiN₃ + TerLi(OEt₂) | 40–60 | 80 |

Structural and Spectral Characterization

X-ray Crystallography

While crystallographic data for lithium;N,N-bis(trimethylsilyl)aniline remains limited, related compounds (e.g., 4-bromo-N,N-bis(trimethylsilyl)aniline) reveal planar aromatic rings with N–Si bond lengths of 1.73–1.75 Å . The lithium ion resides in a tetrahedral coordination environment.

Spectroscopic Signatures

-

¹H NMR: Trimethylsilyl protons resonate at δ 0.2–0.4 ppm, while aromatic protons appear at δ 6.8–7.2 ppm.

-

¹³C NMR: SiMe₃ carbons show signals near δ 3.5 ppm, and the aniline carbons appear between δ 120–140 ppm.

-

IR Spectroscopy: N–Li stretching vibrations are observed at 450–470 cm⁻¹.

Reactivity and Applications in Organic Synthesis

Nucleophilic Aromatic Substitution

The compound's lithiated nitrogen acts as a potent nucleophile, facilitating substitutions on electron-deficient aromatic rings. For example, it reacts with aryl fluorides to yield N-arylated products:

Deprotonation Reactions

Lithium;N,N-bis(trimethylsilyl)aniline deprotonates weak acids (pKa < 25) such as terminal alkynes and alcohols, generating stabilized anions for further functionalization.

Catalytic Asymmetric Synthesis

In the presence of chiral ligands, this compound enables enantioselective synthesis of amines and amino alcohols, achieving ee values >90% in certain cases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume